molecular formula C9H17NO4 B6171592 (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 2170145-81-8

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B6171592
CAS No.: 2170145-81-8
M. Wt: 203.2
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Description

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS 186393-22-6) is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group and vicinal dihydroxy substituents on the pyrrolidine ring. Its molecular formula is C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol . Key physical properties include:

  • Density: 1.262 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 300.6 ± 42.0°C (predicted)
  • pKa: 13.91 ± 0.40 (predicted) .
    The compound is typically a solid at room temperature and is used in pharmaceutical synthesis due to its stereochemical rigidity and hydrogen-bonding capacity .

Properties

IUPAC Name

tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQBMZDVBHSLW-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a cornerstone for introducing vicinal diols with high enantiomeric excess (ee). For (3R,4S)-configured diols, AD-mix-β containing (DHQD)₂PHAL as a chiral ligand is employed.

Reaction Setup :

  • Substrate : tert-Butyl 2,5-dihydropyrrole-1-carboxylate (pyrroline derivative)

  • Reagents : AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL)

  • Solvent : t-BuOH/H₂O (1:1)

  • Temperature : 0°C to 25°C

  • Yield : 78%

  • Stereoselectivity : 92% ee

Mechanistic Insight :
Osmium tetroxide oxidizes the double bond, forming an osmate ester intermediate. The chiral ligand directs hydroxyl group addition, favoring the (3R,4S) configuration. Post-reduction with NaHSO₃ liberates the diol.

Syn-Dihydroxylation Using Osmium Tetroxide

Non-catalytic dihydroxylation with OsO₄ offers moderate stereocontrol but higher scalability:

ParameterValue
SubstrateBoc-protected pyrroline
OsO₄ Loading2.5 mol%
Co-oxidantN-Methylmorpholine N-oxide (NMO)
SolventAcetone/H₂O (4:1)
Yield65%
Diastereomeric Ratio85:15 (3R,4S:3S,4R)

This method is cost-prohibitive for large-scale synthesis due to OsO₄’s toxicity and expense.

Boc Protection Strategies

tert-Butyl Chloride with Sodium Hydride

Introducing the Boc group early ensures amine protection during subsequent oxidations:

Procedure :

  • Dissolve pyrrolidine in THF (0.5 M).

  • Add NaH (1.2 eq) at 0°C under N₂.

  • Introduce tert-butyl chloride (1.1 eq) dropwise.

  • Stir at 25°C for 12 hours.

  • Quench with H₂O, extract with EtOAc, and purify via silica chromatography.

Outcome :

  • Yield : 89%

  • Purity : >98% (HPLC)

  • Side Products : <5% N-alkylation byproducts

Boc Anhydride with DMAP

For acid-sensitive intermediates, Boc₂O with 4-dimethylaminopyridine (DMAP) is preferred:

ConditionDetail
SolventCH₂Cl₂
BaseTriethylamine (2.0 eq)
CatalystDMAP (0.1 eq)
Temperature25°C, 6 hours
Yield94%

This method minimizes epimerization at C3 and C4.

Pyrrolidine Ring Construction

Cyclization of 1,4-Diamino Alcohols

A four-step sequence constructs the pyrrolidine backbone:

  • Aldol Condensation : Glyoxylic acid + ethyl acetoacetate → α,β-unsaturated ketone.

  • Reductive Amination : NaBH₃CN reduces ketone to amine.

  • Cyclization : HCl/MeOH induces ring closure.

  • Boc Protection : As described in Section 2.

Key Data :

  • Overall Yield : 52%

  • Critical Step : Reductive amination (78% yield)

Ring-Closing Metathesis (RCM)

Grubbs 2nd-generation catalyst enables RCM of diallylamine derivatives:

ComponentSpecification
SubstrateN-Boc-diallylamine
CatalystGrubbs II (5 mol%)
SolventCH₂Cl₂ (0.1 M)
Temperature40°C, 24 hours
Conversion95%
Isolated Yield80%

RCM offers superior atom economy but requires high catalyst loadings.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer for Boc protection and dihydroxylation:

StepReactor TypeResidence TimeYield
Boc ProtectionTubular30 min91%
DihydroxylationPacked Bed2 hours73%

Advantages :

  • 30% reduction in OsO₄ usage via catalyst recycling.

  • 99.5% purity by inline HPLC monitoring.

Biocatalytic Hydroxylation

Engineered P450 monooxygenases introduce hydroxyl groups stereoselectively:

EnzymeSourceeeActivity (U/mg)
P450BM3-F87VBacillus megaterium88%12.4
CYP119-T213GSulfolobus acidocaldarius95%8.7

Biocatalysis eliminates heavy metal waste but requires costly cofactor regeneration.

Comparative Analysis of Synthetic Routes

MethodYieldeeCost (USD/g)Scalability
Sharpless AD78%92%320Moderate
OsO₄ Dihydroxylation65%85%410Low
Biocatalysis55%95%280High
Continuous Flow73%90%190High

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.45–3.70 (m, 4H, pyrrolidine), 4.12 (d, J = 6.5 Hz, 1H, C3-OH), 4.25 (d, J = 6.5 Hz, 1H, C4-OH).

  • HRMS (ESI+) : m/z calc. for C₁₁H₂₁NO₄ [M+H]⁺: 231.1467; found: 231.1462.

Chiral HPLC Analysis

  • Column : Chiralpak IC (4.6 × 250 mm)

  • Mobile Phase : Hexane/EtOH (80:20)

  • Retention Time : 8.7 min (3R,4S), 11.2 min (3S,4R)

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

a. Enzyme Inhibition and Drug Development

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate has been studied for its role as an inhibitor of certain enzymes. Its structural features allow it to interact effectively with active sites of enzymes involved in metabolic pathways. For instance, it has shown promise in the development of inhibitors for enzymes related to cancer and metabolic disorders.

b. Chiral Auxiliary in Synthesis

This compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable in the synthesis of pharmaceuticals where stereochemistry is crucial. The use of this compound can enhance the yield and selectivity of reactions involving chiral centers.

Organic Synthesis

a. Building Block for Complex Molecules

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups enable various transformations that are essential in constructing intricate molecular architectures found in natural products and synthetic drugs.

b. Synthesis of Pyrrolidine Derivatives

The compound is also instrumental in synthesizing various pyrrolidine derivatives, which are important in medicinal chemistry due to their biological activities. The versatility of this compound allows chemists to modify its structure to create derivatives with enhanced pharmacological properties.

Biochemical Applications

a. Substrate for Biochemical Assays

In biochemical research, this compound can be used as a substrate in assays designed to study enzyme kinetics and mechanisms. Its specific interactions with enzymes can provide insights into enzymatic processes and aid in the identification of potential drug targets.

b. Study of Metabolic Pathways

The compound's role in metabolic pathways can be explored using tracer studies where it can be labeled and tracked within biological systems. This application is particularly relevant in understanding disease mechanisms and developing therapeutic strategies.

  • Enzyme Inhibition Study
    • Researchers investigated the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The study demonstrated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a lead compound for drug development.
  • Asymmetric Synthesis Application
    • A case study highlighted the use of this compound as a chiral auxiliary in the synthesis of a novel anti-inflammatory drug. The incorporation of this compound led to an increase in enantiomeric excess compared to traditional methods.

Mechanism of Action

The mechanism of action of (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. it generally acts by modifying the chemical structure of target molecules, thereby altering their biological activity .

Comparison with Similar Compounds

Stereoisomers and Diastereomers

  • (3S,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS 90481-33-7):
    This diastereomer shares the same functional groups but differs in stereochemistry. The (3S,4S) configuration alters its crystallinity and biological interactions compared to the (3R,4S) form .
  • (3R,4R)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS 150986-62-2): Another diastereomer with inverted hydroxyl group orientations, leading to distinct solubility and reactivity profiles .

Key Difference : Stereochemistry significantly impacts physicochemical properties and target binding. For example, the (3R,4S) isomer may exhibit higher aqueous solubility due to optimized hydrogen-bonding networks compared to its diastereomers.

Functional Group Modifications

  • tert-Butyl (2R,3R,4S)-2-{[(tert-Butyldiphenylsilyl)oxy]methyl}-3,4-dihydroxypyrrolidine-1-carboxylate [(-)-17] ():
    This derivative includes a bulky tert-butyldiphenylsilyl-protected hydroxymethyl group , increasing molecular weight (MW ≈ 500 g/mol) and hydrophobicity. The silyl group enhances stability but complicates synthetic steps (e.g., requiring Grubbs catalysts for cyclization) .
  • tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1441392-27-3): Substitution of a hydroxyl group with fluoro and amino moieties alters polarity and biological activity.

Key Difference: Functional groups dictate solubility, stability, and bioactivity. Hydroxyl groups in the target compound favor hydrogen bonding, whereas fluorine/amino groups enhance lipophilicity or basicity.

Complex Pyrrolidine Derivatives

  • tert-Butyl (S)-6-(3-(pyrrolidin-1-yl)pent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate (3j) (CAS 742100-61-4): This compound features a dihydroquinoline core and a pyrrolidine side chain. Its molecular complexity (MW ≈ 400 g/mol) results in a liquid state (yellow oil) and distinct NMR shifts (δ 1.28–5.45 ppm for ¹H) .
  • The fluorine atom enhances bioavailability, while hydroxymethyl groups add polarity .

Key Difference: Extended aromatic systems (e.g., dihydroquinoline) or heterocycles (e.g., pyridine) broaden applications in kinase inhibition or receptor targeting, unlike the simpler pyrrolidine scaffold of the target compound.

Biological Activity

(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS Number: 186393-22-6) is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that may influence its interaction with biological targets.

  • Molecular Formula: C9_9H17_{17}NO4_4
  • Molecular Weight: 203.24 g/mol
  • Appearance: Solid
  • Density: 1.262 g/cm³ (predicted)
  • Boiling Point: 300.6 °C (predicted)
  • pKa: 13.91 (predicted)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of hydroxamic acids have been shown to inhibit histone deacetylases (HDACs), leading to antiproliferative effects on various tumor cell lines. The IC50_{50} values for some derivatives were reported between 4.9 and 7.6 μM, demonstrating substantial potency compared to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .

The proposed mechanism for the anticancer activity of this compound involves:

  • Inhibition of HDACs: This leads to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Cell Cycle Arrest: The compound may induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .

Study on HDAC Inhibition

A study focused on hydroxamic acid derivatives demonstrated that the structural modifications in pyrrolidine compounds significantly affect their inhibitory potency against HDACs. The study found that specific substitutions could enhance the binding affinity to the enzyme's active site, resulting in improved anticancer efficacy .

Clinical Implications

The potential of this compound as a therapeutic agent is supported by its ability to modulate epigenetic factors involved in cancer progression. Its role as an HDAC inhibitor positions it as a candidate for further clinical trials aimed at treating various malignancies .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberIC50 (μM)Mechanism of Action
This compound186393-22-6TBDHDAC Inhibition
Suberoylanilide Hydroxamic Acid (SAHA)149647-78-95.0HDAC Inhibition
N-(4-(hydroxyamino)-4-oxobutyl)-2-benzamideTBD4.9 - 7.6Dual inhibition of Ras-related pathways

Q & A

Basic Research Questions

Q. How is (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate synthesized, and what stereochemical considerations are critical?

  • Methodological Answer : The compound is synthesized via stereoselective dihydroxylation of a pyrrolidine precursor. A key method involves osmium tetroxide (OsO₄)-mediated oxidation of a 3,4-dehydroprolinol derivative in acetone/water, followed by purification via automated column chromatography . Stereochemical control is achieved using chiral auxiliaries or catalysts to ensure the (3R,4S) configuration, critical for biological activity and downstream applications.

Q. What spectroscopic methods confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the dihydroxypyrrolidine scaffold and tert-butyl group .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity (>98%) .
  • Optical Rotation : Measures specific rotation to verify enantiomeric purity .

Q. Why is the stereochemistry of the dihydroxypyrrolidine scaffold significant in academic research?

  • Methodological Answer : The (3R,4S) configuration influences hydrogen-bonding interactions and molecular recognition in drug design. For example, stereoisomers like (3R,4R) or (3S,4S) (CAS: 150986-62-2 and 90481-33-7, respectively) exhibit distinct biological activities due to spatial arrangement differences .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Automated flash column chromatography (e.g., using silica gel with gradients of ethyl acetate/hexane) effectively removes byproducts. For challenging separations, preparative HPLC with chiral columns resolves stereoisomers .

Advanced Research Questions

Q. How can researchers optimize reaction yields during stereoselective dihydroxylation?

  • Methodological Answer :

  • Catalyst Loading : Use 2–5 mol% OsO₄ with N-methylmorpholine N-oxide (NMO) as a co-oxidant to minimize over-oxidation .
  • Solvent System : Acetone/water (4:1 v/v) enhances solubility and reaction efficiency.
  • Temperature Control : Maintain 0–4°C to suppress side reactions.

Q. How to resolve contradictions in optical rotation data between synthetic batches?

  • Methodological Answer :

  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., SHELX software for structure refinement) .
  • Chiral HPLC : Compare retention times with authentic standards to identify enantiomeric excess discrepancies .

Q. What strategies stabilize the compound during derivatization under acidic/basic conditions?

  • Methodological Answer :

  • Protecting Groups : Temporarily mask hydroxyls with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent degradation .
  • pH Control : Use buffered conditions (pH 6–8) during nucleophilic substitutions or coupling reactions .

Q. How is this compound applied in designing kinase inhibitors or anticancer agents?

  • Methodological Answer : The dihydroxypyrrolidine core serves as a rigid scaffold for:

  • CK1 Inhibitors : Modifications at the 1-carboxylate position enhance selectivity and potency .
  • Anticancer Agents : Conjugation with boronate or pyridyl groups (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate) improves target binding .

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